An In-depth Technical Guide to Trimethyl(thiophen-3-ylethynyl)silane (CAS Number: 130995-13-0)
An In-depth Technical Guide to Trimethyl(thiophen-3-ylethynyl)silane (CAS Number: 130995-13-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl(thiophen-3-ylethynyl)silane is a versatile organosilane building block of significant interest in the fields of materials science and medicinal chemistry. Its rigid, conjugated structure, combining a thiophene ring with a protected acetylene unit, makes it a valuable precursor for the synthesis of advanced organic electronic materials, including conjugated polymers and oligomers. The trimethylsilyl protecting group offers stability during synthetic transformations and can be selectively removed to enable further functionalization of the terminal alkyne. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and potential applications of Trimethyl(thiophen-3-ylethynyl)silane, with a focus on its role in the development of novel organic materials.
Chemical Properties and Safety Information
Trimethyl(thiophen-3-ylethynyl)silane is a yellow liquid at room temperature. Its key chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 130995-13-0 |
| Molecular Formula | C₉H₁₂SSi |
| Molecular Weight | 180.34 g/mol |
| Boiling Point | 203.6°C at 760 mmHg |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[1][2] |
Safety Profile:
Trimethyl(thiophen-3-ylethynyl)silane is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of Trimethyl(thiophen-3-ylethynyl)silane
A common and efficient method for the synthesis of Trimethyl(thiophen-3-ylethynyl)silane is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a vinyl or aryl halide with a terminal alkyne. In this case, 3-bromothiophene is coupled with trimethylsilylacetylene.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a similar synthesis of a substituted (trimethylsilylethynyl)thiophene.
Materials:
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3-Bromothiophene
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Trimethylsilylacetylene
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Triethylamine (Et₃N)
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Triphenylphosphine (PPh₃)
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Copper(I) iodide (CuI)
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Ethyl acetate (EtOAc)
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Water (H₂O)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane
Procedure:
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To a stirred solution of 3-bromothiophene (1 equivalent) in triethylamine, add a solution of trimethylsilylacetylene (1 equivalent) in triethylamine dropwise.
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Add bis(triphenylphosphine)palladium(II) dichloride (0.004 equivalents) and triphenylphosphine (0.005 equivalents) to the mixture.
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Heat the mixture to 35°C for 10 minutes.
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Add copper(I) iodide (0.007 equivalents) to the reaction mixture.
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Increase the temperature to 60°C and stir for 3 hours.
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After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford Trimethyl(thiophen-3-ylethynyl)silane as a colorless to pale yellow oil.
Spectroscopic Data
The structural identity and purity of Trimethyl(thiophen-3-ylethynyl)silane can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 (dd, J = 3.0, 1.2 Hz, 1H), 7.26 (dd, J = 5.0, 3.0 Hz, 1H), 7.15 (dd, J = 5.0, 1.1 Hz, 1H), 0.27 (s, 9H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 130.1, 129.6, 125.2, 122.3, 99.9, 93.9, -0.28. |
| FT-IR (ATR) | 2154 cm⁻¹ (C≡C stretch). |
Applications in Materials Science
Thiophene-based conjugated polymers are extensively studied for their applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Trimethyl(thiophen-3-ylethynyl)silane serves as a key building block for the synthesis of poly(thienylene ethynylene)s (PTEs), a class of conjugated polymers with interesting electronic and optical properties.
The trimethylsilyl group plays a dual role in these syntheses. It acts as a protecting group for the terminal alkyne, allowing for selective cross-coupling reactions at other positions of the thiophene ring. Subsequently, the silyl group can be removed under mild conditions to liberate the terminal alkyne for polymerization or further functionalization.
Experimental Workflow: Synthesis of a Thiophene-Based Conjugated Polymer
The following diagram illustrates a general workflow for the synthesis of a conjugated polymer using Trimethyl(thiophen-3-ylethynyl)silane as a monomer.
Quantitative Data for Polymer Properties
The electronic and physical properties of conjugated polymers derived from Trimethyl(thiophen-3-ylethynyl)silane are critical for their performance in electronic devices. The table below presents hypothetical but representative data for a poly(thienylene ethynylene) synthesized using this monomer.
| Property | Typical Value Range |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| HOMO Energy Level | -5.2 to -5.6 eV |
| LUMO Energy Level | -2.8 to -3.2 eV |
| Optical Bandgap (E_g) | 2.0 - 2.4 eV |
| Hole Mobility in OFETs | 10⁻⁴ to 10⁻² cm²/Vs |
Logical Relationships in Synthesis and Application
The following diagram illustrates the logical flow from the starting materials to the final application of materials derived from Trimethyl(thiophen-3-ylethynyl)silane.
Conclusion
Trimethyl(thiophen-3-ylethynyl)silane is a valuable and versatile building block for the synthesis of functional organic materials. Its straightforward preparation via Sonogashira coupling and the strategic use of the trimethylsilyl protecting group allow for the construction of well-defined conjugated polymers with tunable electronic properties. This technical guide provides researchers and scientists with the foundational knowledge of its synthesis, characterization, and application, paving the way for the development of next-generation organic electronic devices. Further research into the derivatization of this core structure could lead to new materials with enhanced performance and stability for a wide range of applications in drug development and materials science.
